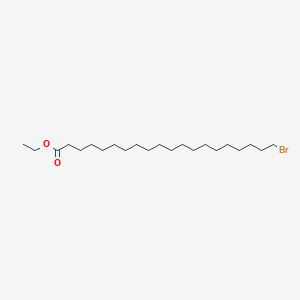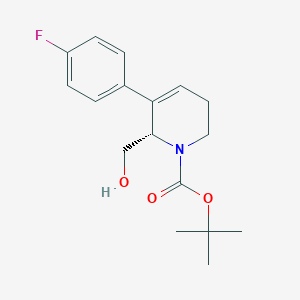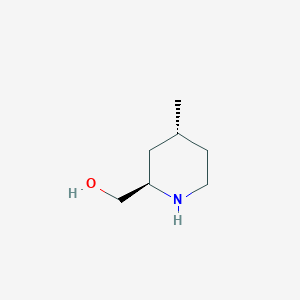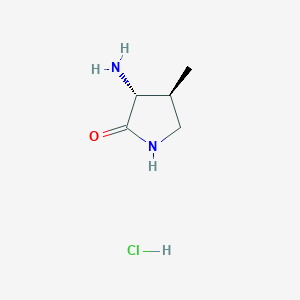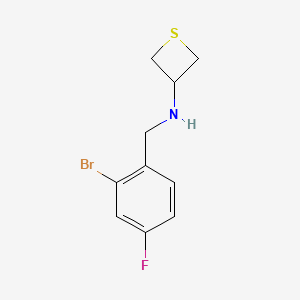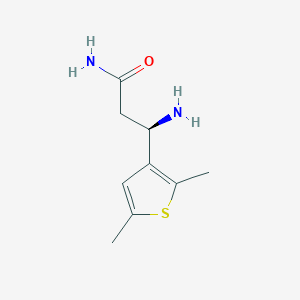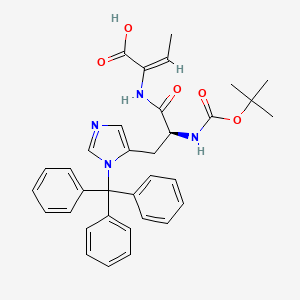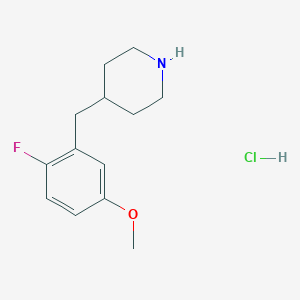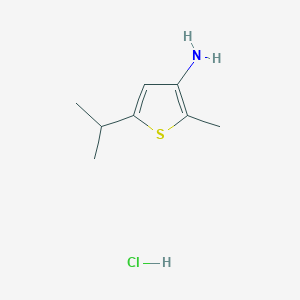
5-Isopropyl-2-methylthiophen-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopropyl-2-methylthiophen-3-amine hydrochloride is a chemical compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) under acidic conditions . The resulting thiophene derivative can then be subjected to amination reactions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For example, the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones, can be adapted for large-scale synthesis . This method is advantageous due to its simplicity and high yield.
化学反应分析
Types of Reactions
5-Isopropyl-2-methylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
科学研究应用
5-Isopropyl-2-methylthiophen-3-amine hydrochloride has several applications in scientific research:
作用机制
The mechanism of action of 5-Isopropyl-2-methylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-Methyl-5-isopropylphenol: Known for its antimicrobial and antioxidant properties.
3-n-Propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride: Used as a dental anesthetic.
Uniqueness
5-Isopropyl-2-methylthiophen-3-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications .
属性
分子式 |
C8H14ClNS |
|---|---|
分子量 |
191.72 g/mol |
IUPAC 名称 |
2-methyl-5-propan-2-ylthiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C8H13NS.ClH/c1-5(2)8-4-7(9)6(3)10-8;/h4-5H,9H2,1-3H3;1H |
InChI 键 |
QEIWVJTZMAOKCY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(S1)C(C)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


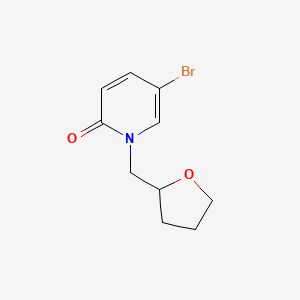
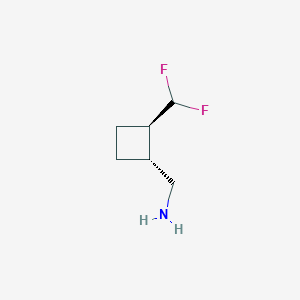

![4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13330464.png)
